2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is known for its unique structure, which includes an iodinated phenyl group attached to a pyridine ring via an amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 4-iodoaniline with 3-carboxypyridine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and boronic acid derivatives . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated phenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the iodine atom, which can form halogen bonds with specific amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A structural isomer with similar chemical properties but lacks the iodinated phenyl group.
Nicotinic acid (3-pyridinecarboxylic acid): Another isomer known for its role as a vitamin (niacin) but does not have the amino linkage or iodinated phenyl group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to nicotinic acid but with the carboxyl group in a different position on the pyridine ring.
Uniqueness
2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the iodinated phenyl group and the amino linkage, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H9IN2O2 |
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Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(4-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
YVCSGCCOQHVDML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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